

Menin-MLL inhibitor 31 as a chemical probe for Menin

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Compound of Interest

Compound Name: Menin-MLL inhibitor 31

Cat. No.: B12380283 Get Quote

Menin-MLL Inhibitor 31: A Chemical Probe for Menin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction between Menin and Mixed Lineage Leukemia (MLL) proteins is a critical dependency in certain aggressive forms of leukemia, particularly those with MLL gene rearrangements. This protein-protein interaction (PPI) is essential for the recruitment of the MLL histone methyltransferase complex to target genes, leading to the aberrant expression of leukemogenic genes such as HOXA9 and MEIS1. The development of small molecule inhibitors that disrupt the Menin-MLL interaction has emerged as a promising therapeutic strategy. **Menin-MLL inhibitor 31**, also identified as compound 18, is a potent antagonist of this interaction and serves as a valuable chemical probe for studying the biological functions of Menin and validating its role as a therapeutic target. This guide provides a comprehensive overview of **Menin-MLL inhibitor 31**, including its biochemical activity, and presents detailed experimental protocols relevant to its evaluation.

Data Presentation

Quantitative data for **Menin-MLL inhibitor 31** and related, well-characterized Menin-MLL inhibitors are summarized below. Due to the limited publicly available data for **Menin-MLL**



inhibitor 31, data from other potent inhibitors are included for comparative purposes and to illustrate the typical characterization of such probes.

Table 1: Biochemical and Cellular Activity of **Menin-MLL Inhibitor 31** and Other Key Menin-MLL Inhibitors

Compo und Name	Alternat e Name(s)	Target	IC50 (nM)	Kd (nM)	Cellular GI50 (nM)	Cell Line	Referen ce
Menin- MLL inhibitor 31	Compou nd 18	Menin- MLL	4.6[1][2]	Not Reported	Not Reported	Not Reported	[1][2]
MI-503	-	Menin- MLL	14.7	9	220-570	Various MLL- rearrang ed cell lines	
MI-1481	Compou nd 28	Menin- MLL	3.6	Not Reported	36 (MV4;11) , 61 (MOLM- 13)	MV4;11, MOLM- 13	
MI-3454	-	Menin- MLL	0.51	Not Reported	7-27	Various MLL- rearrang ed cell lines	•
D0060- 319	-	Menin- MLL	7.46	Not Reported	4.0 (MV4- 11), 1.7 (MOLM- 13)	MV4-11, MOLM- 13	



Table 2: Selectivity and In Vivo Efficacy of a Representative Menin-MLL Inhibitor (D0060-319)

Parameter	Value	Details	Reference
Selectivity	IC50 > 10 μM	In cell lines lacking MLL rearrangement (Kasumi-1, K562, HL- 60, KG-1).	
Off-Target Screening	No cross-reactivity	Against a panel of 44 molecular targets at 10 μM.	-
In Vivo Efficacy (MV4- 11 xenograft)	Tumor regression	At doses of 50, 75, and 100 mg/kg.	-
In Vivo Efficacy (MOLM-13 xenograft)	81-90% TGI	At doses of 50, 75, and 100 mg/kg.	_

Experimental Protocols

Detailed methodologies for key experiments are provided below. While these protocols are not specific to **Menin-MLL inhibitor 31** due to a lack of published detailed procedures, they represent the standard methods used for the characterization of Menin-MLL inhibitors.

Fluorescence Polarization (FP) Assay for Menin-MLL Interaction

This assay is a common method to measure the in vitro potency of inhibitors in disrupting the Menin-MLL interaction.

Principle: A fluorescently labeled MLL peptide (e.g., FITC-MLL) is used. When bound to the much larger Menin protein, the peptide's rotation is slowed, resulting in a high fluorescence polarization signal. An inhibitor that disrupts this interaction will release the fluorescent peptide, causing it to tumble more rapidly and thus decrease the polarization signal.



- Recombinant human Menin protein
- Fluorescently labeled MLL peptide (e.g., FITC-MLL)
- Menin-MLL inhibitor 31 (or other test compounds)
- Assay Buffer: PBS, 0.01% Tween-20, 1 mM DTT
- 384-well black, low-volume plates

- Prepare a solution of Menin and FITC-MLL peptide in the assay buffer at 2x the final desired concentration.
- Serially dilute the test inhibitor in DMSO, and then further dilute in assay buffer.
- Add 10 µL of the inhibitor solution to the wells of the 384-well plate.
- Add 10 μ L of the Menin/FITC-MLL solution to the wells.
- Incubate the plate at room temperature for 1 hour, protected from light.
- Read the fluorescence polarization on a suitable plate reader (Excitation: 485 nm, Emission: 535 nm).
- Calculate IC50 values by fitting the data to a four-parameter logistic equation.

Cellular Proliferation Assay (MTT or CellTiter-Glo)

This assay determines the effect of the inhibitor on the viability and proliferation of leukemia cell lines.

- MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13)
- Non-MLL rearranged control cell lines (e.g., K562, HL-60)



- RPMI-1640 medium with 10% FBS
- Menin-MLL inhibitor 31 (or other test compounds)
- MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
- 96-well clear or opaque plates

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of media.
- Prepare serial dilutions of the inhibitor in culture medium.
- Add the diluted inhibitor to the cells. Include a vehicle control (e.g., DMSO).
- Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
- For the MTT assay, add 10 μ L of MTT reagent to each well and incubate for 4 hours. Then, add 100 μ L of solubilization buffer and read the absorbance at 570 nm.
- For the CellTiter-Glo assay, add 100 μL of the reagent to each well, incubate for 10 minutes, and read the luminescence.
- Calculate GI50 values from the dose-response curves.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This method is used to measure changes in the expression of MLL target genes, such as HOXA9 and MEIS1, upon inhibitor treatment.

- Leukemia cells treated with the inhibitor or vehicle control
- RNA extraction kit (e.g., RNeasy Kit)



- · cDNA synthesis kit
- SYBR Green or TaqMan master mix
- Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB)

- Treat cells with the Menin-MLL inhibitor at various concentrations for a specified time (e.g., 48-72 hours).
- Isolate total RNA from the cells.
- Synthesize cDNA from the RNA.
- Perform qRT-PCR using the appropriate primers and master mix.
- Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine if the inhibitor displaces the Menin-MLL complex from the chromatin at specific gene promoters.

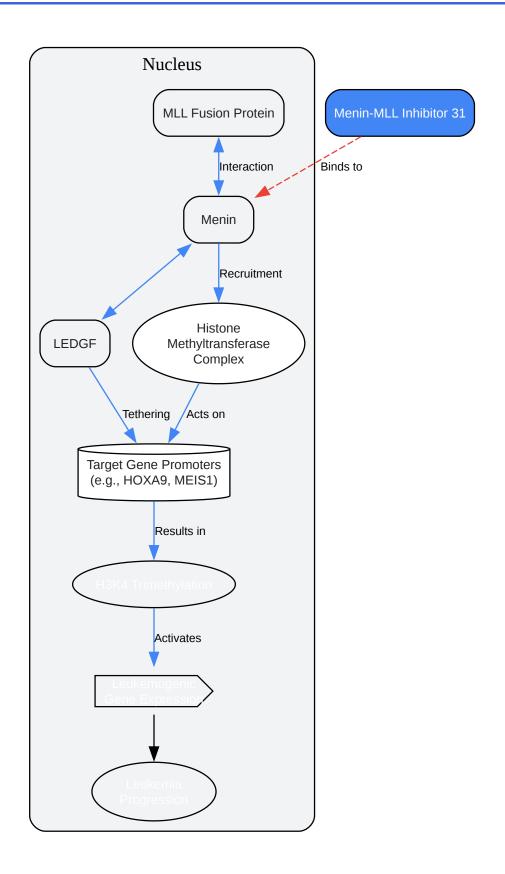
- Leukemia cells treated with the inhibitor or vehicle control
- Formaldehyde for cross-linking
- · Antibodies against Menin, MLL, and control IgG
- Protein A/G magnetic beads
- Buffers for cell lysis, chromatin shearing, immunoprecipitation, washing, and elution
- Reagents for DNA purification



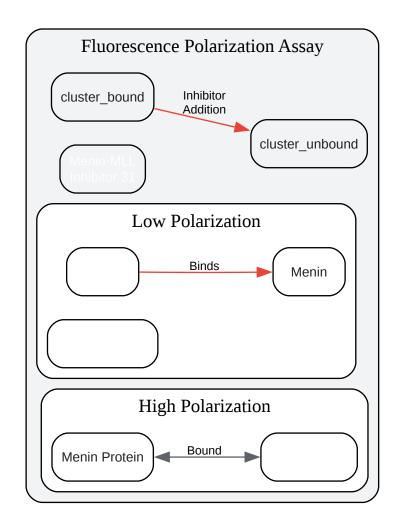
- Treat cells with the inhibitor.
- Cross-link proteins to DNA with formaldehyde.
- Lyse the cells and shear the chromatin by sonication or enzymatic digestion.
- Immunoprecipitate the chromatin with antibodies against Menin or MLL.
- Reverse the cross-links and purify the DNA.
- Analyze the purified DNA by qPCR (ChIP-qPCR) with primers for the promoter regions of target genes like HOXA9 or by next-generation sequencing (ChIP-seq) for a genome-wide analysis.

Mandatory Visualizations

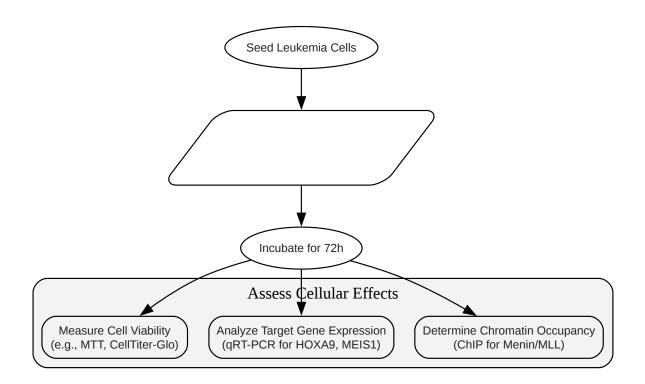












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